molecular formula C13H9ClN4O3 B12736706 1H-Tetrazole-1-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)- CAS No. 93770-54-8

1H-Tetrazole-1-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)-

Katalognummer: B12736706
CAS-Nummer: 93770-54-8
Molekulargewicht: 304.69 g/mol
InChI-Schlüssel: XIFDQQWMBSVIDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Tetrazole-1-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)- is a compound belonging to the tetrazole family, known for its diverse applications in medicinal and pharmaceutical chemistry. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, which contribute to their unique chemical properties .

Vorbereitungsmethoden

The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)- typically involves the reaction of 2-chlorophenyl-substituted furans with azides under specific conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the tetrazole ring . Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, to ensure consistent yield and purity .

Analyse Chemischer Reaktionen

1H-Tetrazole-1-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion .

Wissenschaftliche Forschungsanwendungen

1H-Tetrazole-1-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-(5-(2-chlorophenyl)-2-furanyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring’s electron density and ability to form stable complexes with metals contribute to its biological activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Eigenschaften

CAS-Nummer

93770-54-8

Molekularformel

C13H9ClN4O3

Molekulargewicht

304.69 g/mol

IUPAC-Name

2-[5-[5-(2-chlorophenyl)furan-2-yl]tetrazol-1-yl]acetic acid

InChI

InChI=1S/C13H9ClN4O3/c14-9-4-2-1-3-8(9)10-5-6-11(21-10)13-15-16-17-18(13)7-12(19)20/h1-6H,7H2,(H,19,20)

InChI-Schlüssel

XIFDQQWMBSVIDT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C3=NN=NN3CC(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.